Laurolactam

描述

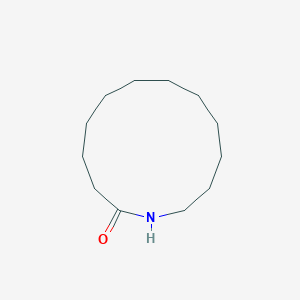

Structure

3D Structure

属性

IUPAC Name |

azacyclotridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWNWJKBPDFINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-74-8 | |

| Record name | Laurolactam homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027344 | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VIRTUALLY INSOL IN WATER | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000731 [mmHg] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-04-6, 25038-74-8 | |

| Record name | Laurolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclotridecane-2-one, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-12-lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB8VFC953G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Laurolactam synthesis from cyclododecatriene

An In-depth Technical Guide to the Synthesis of Laurolactam from Cyclododecatriene

Introduction

This compound, with the IUPAC name Azacyclotridecan-2-one, is a crucial organic compound, primarily serving as the monomer for the production of the engineering plastic Polyamide 12 (Nylon-12).[1][2] Nylon-12 is a high-performance polymer valued for its excellent thermal stability, chemical resistance, and mechanical properties, making it indispensable in the automotive, electronics, and medical industries.[3][4] The industrial synthesis of this compound is a multi-step chemical process that originates from 1,5,9-cyclododecatriene (CDT), a trimer of butadiene.[1][5]

This technical guide provides a comprehensive overview of the primary industrial pathways and alternative methods for synthesizing this compound from cyclododecatriene. It is intended for researchers, chemists, and professionals in chemical and drug development, offering detailed experimental protocols, quantitative data summaries, and process visualizations.

The most established industrial route involves the hydrogenation of CDT to cyclododecane, followed by oxidation, oximation, and a final Beckmann rearrangement. An alternative industrial process utilizes photonitrosation to bypass several steps.[1] Additionally, greener synthetic routes are being explored to improve efficiency and reduce environmental impact.[6][7]

Figure 1: Overall workflow of the classical industrial synthesis of this compound.

Primary Industrial Synthesis Pathway

The conventional and most widely used industrial method for producing this compound is a five-step process starting from cyclododecatriene.

Step 1: Hydrogenation of Cyclododecatriene (CDT)

The process begins with the complete saturation of the three double bonds in cyclododecatriene (CDT) to yield cyclododecane (CDAN). This is a standard catalytic hydrogenation reaction.

| Parameter | Value / Condition | Reference |

| Reactant | 1,5,9-Cyclododecatriene (CDT) | [1] |

| Product | Cyclododecane (CDAN) | [1] |

| Catalyst | Typically Nickel-based (e.g., Raney Nickel) or Palladium | [6] |

| Reagent | Hydrogen Gas (H₂) | [1] |

| Yield | Quantitative | [1] |

Experimental Protocol: Catalytic Hydrogenation of CDT

-

A high-pressure autoclave is charged with cyclododecatriene and a suitable hydrogenation catalyst (e.g., Raney Nickel).

-

The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

-

The mixture is heated and pressurized with hydrogen. The exact temperature and pressure depend on the catalyst used but are typically in the range of 150-200°C and 10-30 atm.

-

The reaction is monitored by measuring hydrogen uptake.

-

Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration to yield crude cyclododecane, which is typically pure enough for the next step.

Step 2: Oxidation of Cyclododecane (CDAN)

Cyclododecane is oxidized using air or pure oxygen to a mixture of cyclododecanol (CDOL) and cyclododecanone (CDON).[1] Boric acid is often added to protect the newly formed alcohol as a borate ester, preventing over-oxidation and improving selectivity.[8]

| Parameter | Value / Condition | Reference |

| Reactant | Cyclododecane (CDAN) | [1][8] |

| Product | Cyclododecanol (CDOL) and Cyclododecanone (CDON) | [1][8] |

| Oxidant | Air or Oxygen | [1] |

| Catalyst | Transition metal salts (e.g., Cobalt(II) acetate) | [1] |

| Additive | Boric Acid | [8] |

| CDAN Conversion | ~30% (to maintain selectivity) | [8] |

| CDOL:CDON Ratio | Approx. 10:1 | [8] |

Experimental Protocol: Air Oxidation of CDAN

-

Molten cyclododecane, boric acid, and a cobalt salt catalyst are loaded into an oxidation reactor.

-

The mixture is heated to approximately 150-170°C.

-

Air is bubbled through the vigorously stirred reaction mixture.

-

The reaction is carefully controlled to a low conversion rate (around 30%) to maximize selectivity.[8]

-

After the reaction, the mixture is treated with hot water to hydrolyze the cyclododecyl borate esters.

-

The organic phase, containing unreacted CDAN, CDOL, and CDON, is separated from the aqueous boric acid solution. The unreacted CDAN and boric acid are recycled.[8]

Step 3: Dehydrogenation of Cyclododecanol (CDOL)

The mixture from the oxidation step, rich in cyclododecanol, is passed over a dehydrogenation catalyst to convert the remaining alcohol into cyclododecanone. This step enriches the product stream in the desired ketone.

| Parameter | Value / Condition | Reference |

| Reactant | Cyclododecanol (in mixture with CDON) | [1][2] |

| Product | Cyclododecanone | [1][2] |

| Catalyst | Copper or Copper-Chromium on an active support | [1][2] |

| Temperature | 230–245 °C | [2] |

| Pressure | Atmospheric | [2] |

| Yield | Quantitative conversion of CDOL | [1] |

Experimental Protocol: Dehydrogenation of CDOL to CDON

-

The CDOL/CDON mixture obtained after hydrolysis and separation is vaporized.

-

The vapor stream is passed through a fixed-bed reactor containing a copper-based catalyst.

-

The reactor is maintained at 230–245 °C and atmospheric pressure.[2]

-

The product stream, now consisting primarily of cyclododecanone and recycled cyclododecane, is condensed.

-

Pure cyclododecanone is isolated via distillation before proceeding to the next step.

Step 4: Oximation of Cyclododecanone (CDON)

Cyclododecanone is reacted with a hydroxylamine salt in an aqueous solution to form cyclododecanone oxime (CDOX). This reaction is a critical step to introduce the nitrogen atom required for the lactam ring.

| Parameter | Value / Condition | Reference |

| Reactant | Cyclododecanone (1.5 g) | [9][10] |

| Reagent | Hydroxylamine hydrochloride (0.6 g) | [9][10] |

| Base | 10% Aqueous NaOH (15 mL) | [9][10] |

| Solvent | 95% Ethanol (8 mL), Deionized Water (25 mL) | [9][10] |

| Temperature | Reflux (~100 °C) | [9] |

| Reaction Time | ~30-35 minutes | [9][10] |

| Yield | ~95% | [9][11] |

Experimental Protocol: Synthesis of Cyclododecanone Oxime

-

In a round-bottom flask, dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol.[9][10]

-

To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water with stirring.[9][10]

-

Finally, add 15 mL of a 10% by-weight aqueous solution of NaOH.[9][10]

-

Attach a reflux condenser and heat the solution to reflux (approximately 100°C) using a heating mantle.[9]

-

Continue heating for about 35 minutes. Reaction completion is often indicated by the formation of crystals floating on the surface.[9]

-

Cool the mixture in an ice-water bath to complete crystallization.[10]

-

Recover the crystalline oxime product via vacuum filtration using a Buchner funnel and allow the crystals to dry.[9]

-

For further purification, the crude oxime can be recrystallized from 95% ethanol.[10]

Step 5: Beckmann Rearrangement of Cyclododecanone Oxime (CDOX)

This is the final and defining step of the synthesis. The cyclododecanone oxime undergoes an acid-catalyzed intramolecular rearrangement to form the 13-membered ring of this compound.

Figure 2: Simplified mechanism of the Beckmann Rearrangement.

| Parameter | Value / Condition | Reference |

| Reactant | Cyclododecanone Oxime | [9][10] |

| Catalyst | Strong acid (e.g., conc. H₂SO₄, Oleum)[1][12] or Cyanuric Chloride (8.0 mg) / ZnCl₂ (11.5 mg)[9][10] | |

| Solvent | Acetonitrile (12 mL) for Cyanuric Chloride method | [9][10] |

| Temperature | Reflux (82 °C for Acetonitrile) or up to 160 °C for H₂SO₄ | [1][9] |

| Reaction Time | ~60 minutes | [9] |

| Yield | ~90-93% | [1][9] |

Experimental Protocol: Beckmann Rearrangement (Cyanuric Chloride Method)

-

To a round-bottom flask, add the recrystallized cyclododecanone oxime from the previous step.[9]

-

Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[9][10]

-

Heat the mixture to reflux (approximately 82°C) for about 60 minutes.[9][10]

-

Monitor the reaction's completion by thin-layer chromatography (TLC), observing the disappearance of the oxime spot.[9]

-

After completion, quench the reaction with 20 mL of a saturated aqueous NaHCO₃ solution.[9]

-

Transfer the mixture to a separatory funnel and extract the product using three 15 mL portions of ethyl acetate.[9]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.[10]

-

The product can be further purified by recrystallization from a 95% ethanol/water mixture to yield pure this compound.[9][10]

Alternative Synthesis Pathways

While the classical route is well-established, alternative processes have been developed to improve efficiency and yield.

Photonitrosation Pathway

This industrial process bypasses the oxidation, dehydrogenation, and oximation steps by converting cyclododecane directly to cyclododecanone oxime.

Figure 3: Workflow for the Photonitrosation synthesis of this compound.

| Parameter | Value / Condition | Reference |

| Reactant | Cyclododecane (CDAN) | [1] |

| Reagents | Nitrosyl chloride (NOCl), Anhydrous hydrogen chloride (HCl) | [1] |

| Condition | UV light irradiation (hν) | [1] |

| Intermediate | Cyclododecanone oxime hydrochloride | [1] |

| Rearrangement | Extraction with conc. H₂SO₄, followed by heating to 160 °C | [1] |

| Overall Yield | Up to 93% | [1] |

This method is highly efficient, combining the formation of the oxime and its subsequent rearrangement into a streamlined process. The resulting oxime is extracted with concentrated sulfuric acid and heated to 160°C to induce the Beckmann rearrangement directly.[1]

Eco-Friendly Synthesis via Epoxidation

A greener approach avoids harsh oxidizing agents by using hydrogen peroxide. This route proceeds through an epoxide intermediate.

| Step | Reactant | Reagents/Catalyst | Product | Yield | Reference |

| 1. Epoxidation | Cyclododecatriene | H₂O₂, Phase Transfer Catalyst (HAHPT) | Epoxide (ECDD) | ~92% selectivity | [6][7] |

| 2. Hydrogenation | ECDD | Raney Nickel, H₂ | Cyclododecanol | - | [6][7] |

| 3. Oxidation | Cyclododecanol | H₂O₂, HAHPT | Cyclododecanone | ~93.6% | [6] |

| Overall Yield | CDT to CDON | - | - | 53.4% | [6][7] |

This method uses hydrogen peroxide as a clean oxidant and water as a solvent, significantly reducing the environmental footprint compared to traditional methods.[6] The resulting cyclododecanone can then be converted to this compound via the standard oximation and rearrangement steps.

Conclusion

The synthesis of this compound from cyclododecatriene is a well-optimized, multi-step industrial process. The classical pathway, involving hydrogenation, oxidation, dehydrogenation, oximation, and Beckmann rearrangement, remains a cornerstone of large-scale production. Alternative methods, such as the highly efficient photonitrosation route, offer a more direct conversion. Ongoing research focuses on developing more sustainable and "green" methodologies, such as those employing hydrogen peroxide and phase-transfer catalysts, to minimize waste and energy consumption. The choice of synthetic route ultimately depends on a balance of factors including raw material cost, energy requirements, catalyst efficiency, and environmental impact.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cyclododecatriene - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 7. scirp.org [scirp.org]

- 8. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chemistry-online.com [chemistry-online.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Beckmann Rearrangement: A Core Mechanism in Laurolactam Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Laurolactam, the monomeric precursor to the high-performance engineering plastic Nylon-12 (Polyamide 12), is a macrocyclic lactam of significant industrial importance. Its synthesis relies on a classic name reaction in organic chemistry: the Beckmann rearrangement. This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound from cyclododecanone oxime, offering valuable insights for professionals in chemical research and development.

Overall Synthesis Pathway

The industrial production of this compound is a multi-step process that begins with cyclododecatriene, a readily available feedstock. The triene is first hydrogenated to cyclododecane.[1] Subsequently, cyclododecane is oxidized, typically with air or oxygen in the presence of catalysts like cobalt salts, to yield a mixture of cyclododecanol and cyclododecanone.[1] This mixture is then dehydrogenated to produce pure cyclododecanone.[1]

The crucial final steps involve the conversion of cyclododecanone into its oxime, followed by the acid-catalyzed Beckmann rearrangement to yield this compound (azacyclotridecan-2-one).[1]

The Beckmann Rearrangement: Core Mechanism

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[2][3] In the case of this compound, the cyclic cyclododecanone oxime rearranges to form the corresponding cyclic amide, or lactam.[1][2]

The mechanism proceeds through several key steps:

-

Activation of the Hydroxyl Group: The process is initiated by an acid catalyst, which protonates the oxygen atom of the oxime's hydroxyl group. This converts the hydroxyl group into a much better leaving group (water).[4]

-

Rearrangement and Nitrilium Ion Formation: In a concerted step, the alkyl group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom.[2][3] This migration induces the cleavage of the N-O bond and the departure of a water molecule, resulting in the formation of a highly electrophilic nitrilium ion intermediate.[4]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.

-

Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization (an enol-to-keto type conversion) yield the final, stable lactam product.

Catalytic Systems and Quantitative Data

While the classical Beckmann rearrangement employs strong Brønsted acids like fuming sulfuric acid (oleum), which results in high yields, it also generates significant amounts of ammonium sulfate as a byproduct after neutralization, posing environmental concerns.[2][5][6] This has driven research into alternative, greener catalytic systems.

A notable modern alternative involves the use of cyanuric chloride, often with a co-catalyst like zinc chloride (ZnCl2), which allows the reaction to proceed under milder conditions.[2][7][8] Gas-phase rearrangements using solid acid catalysts, such as modified zeolites, represent another advanced approach, offering advantages in catalyst recyclability and simplified product separation.[5]

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Fuming Sulfuric Acid | - (Neat) | ~160 | - | up to 93 (overall) | [1] |

| Cyanuric Chloride (0.5 mol%), ZnCl₂ (1 mol%) | Acetonitrile | 82 (Reflux) | 60 min | 90 | [7][9] |

| Acid-treated [Al,B]-BEA Zeolite | Gas Phase | ~320 | - | 98 (Selectivity) | [5] |

| Tetrachlorosilane | Cyclohexane | 100 | - | High | [5] |

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound from cyclododecanone.[7][9]

Synthesis of Cyclododecanone Oxime

This procedure details the conversion of the ketone starting material to its corresponding oxime.

-

Reagents & Materials:

-

Cyclododecanone (1.5 g)

-

Hydroxylamine hydrochloride (0.6 g)

-

10% w/w aqueous Sodium Hydroxide (NaOH) solution (15 mL)

-

95% Ethanol (8 mL)

-

Deionized water (25 mL)

-

Round bottom flask, reflux condenser, heating mantle, Buchner funnel, filter paper.

-

-

Procedure:

-

In a round bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[7]

-

To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[7]

-

Finally, add 15 mL of a 10% by weight aqueous solution of NaOH.[7]

-

Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle. The reaction is typically rapid.[7]

-

After the reaction period, cool the mixture in an ice/water bath to precipitate the product.[7]

-

Recover the crystalline cyclododecanone oxime product via vacuum filtration using a Buchner funnel.[7]

-

Wash the crystals with cold deionized water and allow them to air dry on filter paper. A typical yield for this step is around 95%.[7][8]

-

(Optional) The product can be further purified by recrystallization from a mixture of 95% ethanol and deionized water.[7]

-

Beckmann Rearrangement to this compound

This protocol describes the rearrangement of the oxime to the final lactam product using a modern catalytic system.

-

Reagents & Materials:

-

Recrystallized cyclododecanone oxime (from previous step)

-

Acetonitrile solution containing cyanuric chloride (e.g., 8.0 mg) and anhydrous zinc chloride (e.g., 11.5 mg) in 12 mL of acetonitrile. Note: Cyanuric chloride reacts violently with water and is a skin irritant; handle with appropriate care.[9]

-

Round bottom flask, reflux condenser, heating mantle, thin-layer chromatography (TLC) supplies.

-

-

Procedure:

-

Place the dried cyclododecanone oxime into a clean, dry round bottom flask.[7]

-

Add 12 mL of the acetonitrile solution containing the cyanuric chloride and zinc chloride catalysts.[7]

-

Set up the apparatus for reflux and heat the solution to 82 °C (the boiling point of acetonitrile) for approximately 60 minutes.[7]

-

Monitor the reaction's completion by thin-layer chromatography (TLC), observing the disappearance of the starting oxime spot and the appearance of the more polar lactam product spot.[7]

-

Upon completion, the solvent can be removed using a rotary evaporator.

-

The crude product can be purified by appropriate methods, such as recrystallization, to yield pure this compound. A yield of approximately 90% can be expected for this step.[7][8]

-

Conclusion

The Beckmann rearrangement is a powerful and indispensable transformation in the industrial synthesis of this compound. While traditional methods relying on strong acids are effective, they are being progressively challenged by the development of milder, more efficient, and environmentally benign catalytic systems. The use of catalysts like cyanuric chloride or heterogeneous solid acids demonstrates a clear trajectory towards greener chemical manufacturing. For researchers and professionals, a thorough understanding of this core mechanism, coupled with knowledge of modern experimental protocols, is essential for optimizing the production of this vital polyamide monomer and for developing the next generation of sustainable chemical processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Laurolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Laurolactam (Azacyclotridecan-2-one), a key monomer in the production of Nylon-12 and other copolyamides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.2 | Multiplet | -CH₂-N- |

| ~2.2 | Multiplet | -CH₂-C=O |

| ~1.6 | Multiplet | -CH₂-CH₂-N- |

| ~1.3 | Broad Singlet | -(CH₂)₈- |

| ~6.5 | Broad Singlet | -NH- |

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Amide Carbonyl) |

| ~40 | -CH₂-N- |

| ~36 | -CH₂-C=O |

| ~29 | -(CH₂)₈- |

| ~25 | -(CH₂)₈- |

| ~23 | -(CH₂)₈- |

Infrared (IR) Spectroscopy

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~2925 | Strong | C-H Stretch (Asymmetric, CH₂) |

| ~2855 | Strong | C-H Stretch (Symmetric, CH₂) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1465 | Medium | C-H Bend (Scissoring, CH₂) |

Mass Spectrometry (MS)

Mass Spectrometric Data for this compound

| m/z | Relative Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M-NH₃]⁺ |

| 152 | Moderate | [M-C₂H₅NO]⁺ |

| 138 | Moderate | [M-C₃H₇NO]⁺ |

| 112 | Moderate | [M-C₅H₉NO]⁺ |

| 98 | High | [C₆H₁₂N]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or 400 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or 100 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: The FID is processed with a Fourier transform, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy:

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Mass Spectrometry:

-

Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

-

Analysis: The sample is introduced into the ion source (e.g., via direct insertion probe or gas chromatography inlet). The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Synthesis of Laurolactam via Photonitrosation of Cyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of laurolactam, a key monomer for Nylon 12, through the photonitrosation of cyclododecane. The document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in chemical research and development.

Introduction

This compound, the monomer for polyamide 12 (Nylon 12), is a commercially significant chemical. One of the primary industrial routes for its synthesis involves the photonitrosation of cyclododecane. This process offers a direct conversion of the cycloalkane to cyclododecanone oxime, which is then subjected to a Beckmann rearrangement to yield the final this compound product. This guide will focus on the core photonitrosation step, providing a detailed examination of the process.

Reaction Pathway and Mechanism

The overall synthesis is a two-step process starting from cyclododecane. The first step is the photonitrosation of cyclododecane to form cyclododecanone oxime. The second step is the Beckmann rearrangement of the oxime to this compound.

The photonitrosation of cyclododecane is understood to proceed via a free radical, non-chain mechanism.[1][2] The key steps are as follows:

-

Photo-dissociation of Nitrosyl Chloride: The reaction is initiated by the absorption of light by nitrosyl chloride (NOCl), leading to its homolytic cleavage into a chlorine radical (Cl•) and a nitric oxide radical (•NO).

-

Hydrogen Abstraction: The highly reactive chlorine radical abstracts a hydrogen atom from the cyclododecane molecule, forming a cyclododecyl radical and hydrogen chloride (HCl).

-

Radical Combination: The cyclododecyl radical then combines with the nitric oxide radical to form nitrosocyclododecane.

-

Tautomerization: The nitrosocyclododecane undergoes tautomerization to the more stable cyclododecanone oxime.

Experimental Protocols

The following protocols are synthesized from patented industrial processes.[3]

Photonitrosation of Cyclododecane

Objective: To synthesize cyclododecanone oxime from cyclododecane.

Materials:

-

Cyclododecane

-

Chloroform (or other suitable solvent)

-

Nitrosyl chloride (NOCl)

-

Anhydrous hydrogen chloride (HCl) gas

-

Sulfuric acid (for extraction)

Equipment:

-

Photochemical reactor equipped with a high-pressure mercury vapor lamp or a sodium vapor lamp.

-

Gas inlet for HCl and NOCl

-

Stirring mechanism

-

Temperature control system

-

Extraction vessel

Procedure:

-

A solution of cyclododecane in chloroform is prepared.

-

The solution is charged into the photochemical reactor and saturated with anhydrous gaseous hydrogen chloride.

-

The reactor is cooled to the desired temperature, typically between 10°C and 20°C.

-

Nitrosyl chloride is introduced into the reactor at a controlled rate.

-

The lamp is switched on to initiate the photoreaction. The reaction is typically irradiated with light of a wavelength between 500 and 700 nm.[3]

-

The reaction mixture is continuously stirred.

-

After the reaction, the mixture is transferred to an extraction vessel.

-

The cyclododecanone oxime is extracted from the organic phase using concentrated sulfuric acid.

Beckmann Rearrangement of Cyclododecanone Oxime

Objective: To synthesize this compound from cyclododecanone oxime.

Materials:

-

Cyclododecanone oxime (in sulfuric acid from the previous step)

-

Concentrated sulfuric acid or oleum

Equipment:

-

Reactor with heating and stirring capabilities

Procedure:

-

The sulfuric acid solution containing cyclododecanone oxime is heated.

-

The rearrangement is typically carried out at temperatures above 70°C.

-

The reaction mixture is stirred vigorously.

-

Upon completion of the reaction, the this compound is separated and purified.

Quantitative Data

The yield and selectivity of the photonitrosation of cyclododecane are influenced by several factors. The following tables summarize key quantitative data from reported experiments.

| Parameter | Value | Reference |

| Reactants and Solvents | ||

| Cyclododecane Concentration | 450 g/L in chloroform | [3] |

| Nitrosyl Chloride Concentration | Maintained at 2 g/L in the reaction medium | [3] |

| Hydrogen Chloride | Saturated solution | [3] |

| Reaction Conditions | ||

| Temperature | 10 to 20°C | [3] |

| Light Source | Sodium vapor lamp | [3] |

| Wavelength | 500 - 700 nm (preferably 565 - 620 nm) | [3] |

| Water Content | < 1000 ppm (ideally 250-600 ppm) | [3] |

| Yields | ||

| Molar Yield of Oxime | Up to 94% | [3] |

| Overall Molar Yield (this compound) | Up to 93% |

Table 1: Key Reaction Parameters and Yields for Photonitrosation of Cyclododecane

| Water Content in Reaction Medium (ppm) | Molar Selectivity for Cyclododecanone Oxime | Overall Molar Yield of this compound | Reference |

| 300 | 0.94 | 93% | [3] |

| 2000 | 0.875 | 84.8% | [3] |

Table 2: Effect of Water Content on Reaction Yield and Selectivity

Logical Workflow of the Industrial Process

The industrial production of this compound via photonitrosation is a continuous process designed for high throughput and efficiency. The following diagram illustrates the logical workflow.

References

An In-depth Technical Guide to the Physical Properties of Laurolactam Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam, with the IUPAC name azacyclotridecan-2-one, is a crucial cyclic amide monomer primarily utilized in the production of the high-performance engineering polymer, Nylon 12.[1] Its physical and chemical characteristics are fundamental to understanding its polymerization behavior and the properties of the resulting polyamide. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of its primary chemical transformation.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Molar Properties

| Property | Value | Source(s) |

| CAS Number | 947-04-6 | [2][3] |

| Molecular Formula | C₁₂H₂₃NO | [2][4] |

| Molecular Weight | 197.32 g/mol | [3][4] |

| Appearance | White to off-white or beige crystalline solid | [1][4][5] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 150-153 °C | [2][3][4] |

| Boiling Point | 314.9 °C at 760 mmHg | [4][6] |

| Flash Point | 188.2 - 195 °C | [2][6] |

Density and Solubility

| Property | Value | Source(s) |

| Density | 0.884 - 0.9415 g/cm³ (solid) | [2][4][6] |

| Water Solubility | Virtually insoluble (0.03 wt%, 223 mg/L at 20°C) | [2][4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane | [1][7] |

Other Physicochemical Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0.00000731 - 0.000453 mmHg at 20-25°C | [4][6] |

| LogP (Octanol-Water Partition Coefficient) | 2.71 - 3.346 | [2][4] |

| pKa | 16.91 ± 0.20 (Predicted) | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and USP <741>.

1. Principle: The melting point is determined as the temperature range over which a crystalline solid transitions to a liquid state. This is observed by heating a small, packed sample in a capillary tube.

2. Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Sample pulverization tool (e.g., mortar and pestle).

3. Sample Preparation:

-

Ensure the this compound sample is dry and in a fine powdered form to ensure uniform heat transfer.

-

Introduce the powdered sample into the open end of a capillary tube.

-

Pack the sample to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.

4. Procedure:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point.

-

When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first signs of melting are observed (the solid begins to collapse or liquefy).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts.

-

The recorded temperature range is the melting point of the this compound sample.

5. Data Interpretation: A narrow melting range (e.g., 0.5-1°C) is indicative of a high purity sample.

Boiling Point Determination (Distillation Method)

This protocol is based on the principles outlined in OECD Guideline 103.

1. Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this compound, this determination must be conducted under reduced pressure to prevent thermal decomposition.

2. Apparatus:

-

Distillation apparatus including a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Heating mantle.

-

Vacuum pump and a manometer.

-

Boiling chips.

3. Procedure:

-

Place a sample of this compound and boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that its top is level with the bottom of the side arm of the distillation head.

-

Connect the apparatus to the vacuum system and reduce the pressure to the desired level, recording the pressure from the manometer.

-

Begin heating the sample gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the stable temperature at which the condensate drips from the thermometer bulb into the condenser. This is the boiling point at the recorded pressure.

-

The boiling point at standard pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.

Water Solubility Determination (Flask Method)

This protocol is based on the principles outlined in OECD Guideline 105.

1. Principle: The water solubility is determined by establishing a saturated solution of the substance in water at a specific temperature and then measuring the concentration of the substance in the aqueous phase.

2. Apparatus:

-

Flasks with stoppers.

-

Constant temperature water bath or shaker.

-

Centrifuge.

-

Analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Filtration apparatus (if necessary).

3. Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the mixture to stand to let undissolved particles settle.

-

Separate the aqueous phase from the solid phase by centrifugation.

-

Carefully withdraw a known volume of the clear supernatant.

-

Analyze the concentration of this compound in the supernatant using a validated analytical method.

-

The determined concentration represents the water solubility of this compound at that temperature.

Density Determination (Pycnometer Method)

1. Principle: The density of a solid is determined by measuring the mass of a known volume of the substance. A pycnometer is used to accurately determine the volume of the solid by displacement of a liquid of known density.

2. Apparatus:

-

Pycnometer (a glass flask of a specific volume with a ground-glass stopper containing a capillary tube).

-

Analytical balance.

-

A liquid in which this compound is insoluble and has a known density (e.g., a saturated hydrocarbon).

-

Constant temperature bath.

3. Procedure:

-

Weigh the clean, dry, and empty pycnometer (m₁).

-

Add a known mass of the this compound sample to the pycnometer and weigh it again (m₂).

-

Fill the pycnometer containing the sample with the liquid of known density, ensuring no air bubbles are trapped, and place it in a constant temperature bath to reach thermal equilibrium.

-

Adjust the liquid level to the mark on the capillary and weigh the pycnometer with the sample and liquid (m₃).

-

Empty and clean the pycnometer. Fill it with only the liquid of known density, bring it to the same temperature, and weigh it (m₄).

-

The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the density of the liquid used.

Ring-Opening Polymerization of this compound to Nylon 12

This compound is the monomer precursor to Nylon 12, a polyamide with excellent mechanical properties. The polymerization proceeds via a ring-opening mechanism, which can be initiated by water (hydrolytic polymerization) or by anionic or cationic initiators. The following diagram illustrates the general pathway of hydrolytic ring-opening polymerization.

Caption: Hydrolytic Ring-Opening Polymerization of this compound.

This diagram illustrates the key stages of the hydrolytic polymerization of this compound to form Nylon 12. The process begins with the ring-opening of the this compound monomer by water to form 12-aminododecanoic acid. This amino acid then undergoes polycondensation, releasing water, to form dimers and subsequently larger pre-polymers. The final stage involves further polymerization to yield the high molecular weight Nylon 12 polymer.

References

An In-depth Technical Guide to the Solubility of Laurolactam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laurolactam

This compound (azacyclotridecan-2-one) is a colorless to beige, crystalline solid with a melting point of approximately 152.5 °C.[1][2] It is the lactam of 12-aminododecanoic acid and is primarily synthesized from cyclododecatriene.[1][3] Its primary industrial application is in the ring-opening polymerization to produce polyamide-12 (Nylon-12), a high-performance polymer valued for its mechanical strength and stability.[2][3] this compound is known to be soluble in many organic solvents but is virtually insoluble in water.[1][2][3][4] Understanding its solubility in various organic solvents is crucial for its purification, processing, and in the development of novel polymerization techniques and formulations.

Solubility of this compound: Data Overview

The solubility of a substance is dependent on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. While qualitative data indicates this compound's solubility in several organic solvents, comprehensive quantitative data is sparse in publicly accessible literature.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Data Type |

| 1,4-Dioxane | Not Specified | Soluble | Qualitative[1][3] |

| Benzene | Not Specified | Soluble | Qualitative[1][2][3] |

| Cyclohexane | Not Specified | Soluble | Qualitative[1][2][3] |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Acetonitrile (0% water) | 20 | ~2 g / 100g of solution | Quantitative[2] |

| Acetonitrile (0% water) | 82 (Boiling) | 26.3 g / 100g of solution | Quantitative[2] |

| Water | Not Specified | Virtually Insoluble (<0.1 g / 100g of solution) | Quantitative[2][3][4] |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a reliable and widely used technique for measuring thermodynamic equilibrium solubility.[5][6] The concentration of the saturated solution can then be determined using a gravimetric method.[1][7][8]

3.1. Principle

A saturated solution is prepared by adding an excess amount of the solid solute (this compound) to a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the saturated solution. A known mass of the saturated solution is then evaporated to dryness, and the mass of the dissolved this compound is determined.

3.2. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Conical flasks or vials with screw caps

-

Thermostatic shaking water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Pipettes

3.3. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of conical flasks containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Place the sealed flasks in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[5][6]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed, dry container (e.g., an evaporating dish).

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (e.g., 80-100 °C) to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass of the dried this compound is obtained.[7]

-

-

Calculation: The solubility is calculated as follows:

-

Mass of dissolved this compound = (Mass of container + dried this compound) - (Mass of empty container)

-

Mass of solvent = (Mass of container + saturated solution) - (Mass of container + dried this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

3.4. Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as indicated by the data for this compound in acetonitrile.[2]

-

Solvent Polarity: this compound, being a lactam, has a polar amide group but also a long nonpolar hydrocarbon chain. Its solubility will be highest in solvents with similar polarity characteristics. The principle of "like dissolves like" is a useful guideline.

-

Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While there is a clear indication that this compound is soluble in a range of common organic solvents, a comprehensive, publicly available dataset of quantitative solubility values is currently lacking. The isothermal shake-flask method followed by gravimetric analysis provides a robust and reliable experimental protocol for researchers to determine the solubility of this compound in specific solvents of interest. The generation of such data would be highly beneficial for the optimization of industrial processes involving this compound, including its purification and polymerization. Researchers are encouraged to use the provided methodology to build a more extensive database of this compound solubility.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. This compound | 947-04-6 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Navigating the Safe Handling of Laurolactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Laurolactam, a key monomer in the production of high-performance polymers like Nylon 12, is a compound frequently encountered in various research and development settings. While generally considered to have a low hazard profile, a thorough understanding of its potential health and safety implications is paramount for ensuring a safe working environment. This technical guide provides a comprehensive overview of the critical health and safety considerations for handling this compound, summarizing key toxicological data, outlining safe handling procedures, and offering guidance on emergency response.

Physicochemical and Toxicological Profile

This compound is a white to beige crystalline solid with a melting point of approximately 152.5°C.[1] It is practically insoluble in water but soluble in various organic solvents.[1][2] Understanding its toxicological profile is fundamental to implementing appropriate safety measures.

Acute Toxicity

Acute toxicity data provides insights into the potential health effects of short-term exposure to this compound. The following table summarizes the available data.

| Parameter | Species | Route | Value | Classification | Reference |

| LD50 | Rat (male and female) | Oral | 2,330 mg/kg | Harmful if swallowed | [3] |

| LD50 | Rat (female) | Oral | 2,030 mg/kg | Harmful if swallowed | [4] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Not classified | [4] |

| LC50 | Rat | Inhalation | > 2.33 mg/L (4h, aerosol) | Not classified | [4] |

Irritation and Sensitization

Studies have been conducted to assess the potential of this compound to cause skin and eye irritation, as well as skin sensitization.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | No skin irritation | Not classified as a skin irritant | [3][5] |

| Eye Irritation | Rabbit | No eye irritation | Not classified as an eye irritant | [3] |

| Skin Sensitization | - | No sensitizing effect known | Not classified as a skin sensitizer | [4] |

While some sources indicate that this compound may cause skin and eye irritation, more recent studies following OECD guidelines suggest it is not classified as an irritant.[3][5][6] However, it is always prudent to handle the substance with care to avoid direct contact.

Occupational Exposure and Personal Protective Equipment

Occupational Exposure Limits (OELs)

Currently, there are no established occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), or ACGIH Threshold Limit Value (TLV) for this compound.[6] In the absence of specific OELs, it is crucial to minimize exposure through engineering controls and the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound. The following recommendations are based on available safety data sheets and general laboratory safety practices.

| PPE | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or particles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. It is important to inspect gloves for any signs of degradation before use. |

| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls are insufficient to maintain low airborne concentrations, especially when handling the powder form and generating dust. |

Handling, Storage, and Emergency Procedures

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of this compound.

-

Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control airborne dust.[5]

-

Dust Control: Minimize dust generation and accumulation.[5]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Fire and Explosion Hazards

This compound is a combustible solid.

-

Flash Point: 192 °C[4]

-

Autoignition Temperature: 320 to 330 °C[4]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and nitrogen oxides.[5]

-

Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Avoid dispersal of dust into the air.

-

Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5]

-

PPE: Wear appropriate personal protective equipment during cleanup.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols for the toxicological studies cited are not publicly available. However, the studies were conducted following standardized OECD guidelines, which provide a framework for the methodologies employed.

Acute Oral Toxicity (as per OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance when administered orally. The protocol generally involves:

-

Administering graded doses of the test substance to a group of experimental animals (typically rats).

-

Observing the animals for a specified period (usually 14 days) for signs of toxicity and mortality.

-

Performing a gross necropsy on all animals at the end of the observation period.

-

Calculating the LD50 value based on the mortality data.

Acute Dermal Irritation (as per OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation. The general procedure is as follows:

-

Applying the test substance to a small area of shaved skin on an experimental animal (usually a rabbit).[7]

-

Covering the application site with a gauze patch.[7]

-

Observing the skin for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[7]

-

Scoring the reactions to determine the level of irritation.[7]

Acute Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. The methodology typically involves:

-

Instilling the test substance into the conjunctival sac of one eye of an experimental animal (typically a rabbit).[2]

-

Leaving the other eye untreated as a control.[2]

-

Examining both eyes at specific intervals for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[2]

-

Scoring the observed effects to determine the irritation potential.[2]

Visualizing Safety Workflows

To further aid in understanding the safety protocols, the following diagrams illustrate key decision-making processes.

Caption: Emergency response workflow for a this compound spill.

Caption: Decision pathway for first aid following this compound exposure.

Conclusion

While this compound is not classified as a highly hazardous substance, a diligent and informed approach to its handling is essential. By understanding its toxicological properties, adhering to recommended handling and storage procedures, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers, scientists, and drug development professionals can work with this compound safely and effectively. This guide serves as a foundational resource, and it is always recommended to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.

References

An In-depth Technical Guide to Laurolactam

This technical guide provides a comprehensive overview of Laurolactam, intended for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in polymer science and its emerging uses in biomedical fields.

IUPAC Name: azacyclotridecan-2-one[1][2][3]

Synonyms:

-

Dodecyllactam[2]

-

Laurinolactam[2]

-

omega-Laurolactam[2]

-

2-Oxo-dodecamethylenimine[2]

-

12-Aminododecanolactam[2]

This compound is a macrocyclic lactam, an organic compound primarily utilized as a monomer for the production of high-performance polymers such as nylon-12 and various copolyamides.[1][3] In its pure form, it is a white crystalline solid, though technical grades may appear beige.[1][3] While it is virtually insoluble in water, it exhibits solubility in a range of organic solvents like benzene, cyclohexane, and 1,4-dioxane.[1][3]

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value |

| CAS Number | 947-04-6[1][2] |

| Molecular Formula | C₁₂H₂₃NO[1][2][5] |

| Molecular Weight | 197.32 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1][3][4] |

| Melting Point | 150-153 °C[5][6] |

| Boiling Point | 314.9 °C at 760 mmHg[3][7][8] |

| Density | ~0.94 g/cm³[6][7] |

| Water Solubility | 0.03 wt% (Virtually insoluble)[1][2][3] |

| Vapor Pressure | 0.00000731 mmHg[2] |

| Flash Point | 188.2 to 195 °C[3][6][7] |

| Autoignition Temperature | 320 to 330 °C[3] |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the Beckmann rearrangement of cyclododecanone oxime. An alternative method involves the photonitrosation of cyclododecane.

1. Synthesis via Beckmann Rearrangement

This common method involves a three-step process starting from cyclododecane.

-

Step 1: Oxidation of Cyclododecane Cyclododecane is oxidized using air or oxygen in the presence of boric acid and a transition metal salt catalyst (e.g., cobalt(II) acetate). This reaction yields a mixture of cyclododecanol and cyclododecanone.[3]

-

Step 2: Dehydrogenation to Cyclododecanone The mixture of cyclododecanol and cyclododecanone is passed over a copper contact catalyst to quantitatively dehydrogenate the cyclododecanol to cyclododecanone.[3]

-

Step 3: Oximation of Cyclododecanone The resulting cyclododecanone is reacted with hydroxylamine to form cyclododecanone oxime.[3][9] A typical laboratory-scale procedure involves dissolving 1.5 g of cyclododecanone in 8 mL of 95% ethanol, followed by the addition of 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% aqueous NaOH solution. The mixture is then heated to reflux.[9]

-

Step 4: Beckmann Rearrangement to this compound The cyclododecanone oxime undergoes a Beckmann rearrangement in the presence of a strong acid or other catalysts, such as cyanuric chloride with anhydrous zinc chloride, to yield this compound.[3][9][10] The reaction is typically heated to reflux for approximately 60 minutes.[9] The crude product is then purified, often through recrystallization from an ethanol-water mixture.[9]

2. Synthesis via Photonitrosation

This alternative route produces this compound in high yields.

-

Step 1: Photonitrosation of Cyclododecane Cyclododecane is treated with nitrosyl chloride (NOCl) in the presence of anhydrous hydrogen chloride under UV light. This process directly converts cyclododecane to cyclododecanone oxime hydrochloride.[1][3]

-

Step 2: Beckmann Rearrangement The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and heated to approximately 160 °C to induce the Beckmann rearrangement, forming this compound.[3] This two-step process can achieve overall yields of up to 93%.[3]

Visualizing Key Processes

The following diagrams illustrate the primary synthesis pathway for this compound and its subsequent polymerization to Nylon-12.

Caption: Synthesis of this compound via Beckmann Rearrangement.

Caption: Ring-Opening Polymerization of this compound to Nylon-12.

Applications in Research and Development

This compound's primary industrial application is as a monomer for the synthesis of Nylon-12 (Polyamide 12).[1][3] The ring-opening polymerization of this compound, typically initiated by water, cationic, or anionic initiators, results in a high-performance thermoplastic known for its excellent mechanical strength, chemical resistance, and low friction coefficient.[1][3] These properties make Nylon-12 invaluable in the automotive industry for components like fuel lines and engine parts.[1]

Beyond its role in engineering plastics, this compound and its derived polymers are subjects of research in several advanced fields:

-

Drug Delivery Systems: this compound-based polymers are being investigated for the development of controlled-release drug delivery systems.[1] The goal is to create systems that can deliver therapeutic agents in a targeted and sustained manner, potentially enhancing efficacy and minimizing side effects.[1]

-

Biocompatible Materials: Research is underway to utilize this compound-derived polymers in the creation of biocompatible materials for medical applications, including tissue engineering scaffolds and implants.[1] These materials show promise due to their favorable mechanical properties, potential for biodegradability, and low cytotoxicity.[1]

-

Novel Polyamides: Scientists are exploring the use of this compound as a comonomer with other lactams, such as ε-caprolactam, to create novel copolyamides with tailored properties like enhanced thermal stability or flame retardancy.[1][3]

Safety and Handling

This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation upon direct contact, and inhalation of its dust may lead to respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.[4]

References

- 1. Buy this compound | 947-04-6 [smolecule.com]

- 2. This compound | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 947-04-6: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. This compound | 947-04-6 [chemnet.com]

- 8. This compound| CAS:#947-04-6 -Letopharm Limited [letopharm.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. data.epo.org [data.epo.org]

Unveiling the Crystalline Architecture of Laurolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam, a 12-carbon lactam, is a crucial monomer in the production of high-performance polymers, most notably Nylon 12. The solid-state properties of this crystalline compound are of paramount importance, influencing its polymerization behavior, stability, and handling characteristics. This technical guide provides an in-depth exploration of the crystalline structure of this compound, consolidating available data on its polymorphic forms, crystallographic parameters, and the experimental methodologies employed for their characterization.

Crystalline Structure of this compound

While this compound is known to be a crystalline solid, detailed crystallographic studies on its monomeric form are not extensively reported in publicly accessible literature. However, studies on polyamides derived from this compound, such as Polyamide 12 (Nylon 12), provide indirect evidence of its potential for ordered crystalline arrangements. Research on caprolactam-laurolactam copolymers indicates that the homopolymer of this compound, polydodecane-amide, exhibits a hexagonal crystalline modification. This structure undergoes a transition to a monoclinic form when copolymerized with caprolactam.[1] This suggests that the packing of this compound molecules can adopt different symmetries, hinting at the possibility of polymorphism in the monomer itself.

The crystalline nature of this compound is fundamental to its application. The arrangement of molecules in the crystal lattice, including the hydrogen bonding network between the amide groups, dictates the material's melting point, density, and ultimately, the properties of the resulting polymer.

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While the existence of multiple polymorphs of this compound has not been definitively established in the reviewed literature, the structural versatility observed in its polymers suggests that the monomer could also exhibit polymorphic behavior under different crystallization conditions.

The identification and characterization of polymorphs are critical in the pharmaceutical and polymer industries to ensure batch-to-batch consistency and control over the final product's performance.

Experimental Protocols for Crystallographic Analysis

The characterization of the crystalline structure of this compound and its potential polymorphs involves a suite of analytical techniques. The following sections detail the typical experimental protocols for these methods.

Single-Crystal X-ray Diffraction (SCXRD)